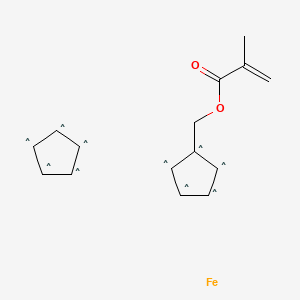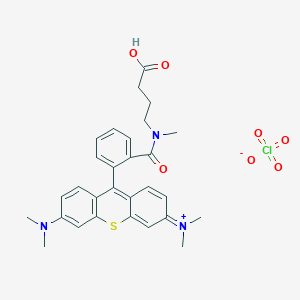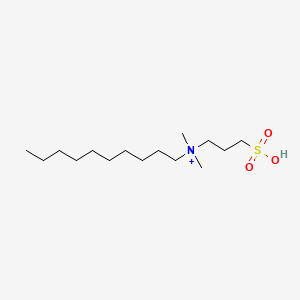
Decyldimethyl(3-sulfopropyl)azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyldimethyl(3-sulfopropyl)azanium, also known as 3-(decyldimethylammonio)propane-1-sulfonate, is a zwitterionic surfactant. This compound is characterized by its ability to maintain a neutral charge in solution due to the presence of both positively and negatively charged groups in its structure. It is widely used in biochemical research for its mild, non-denaturing properties, making it suitable for protein analysis and other sensitive applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decyldimethyl(3-sulfopropyl)azanium can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of decyl bromide with dimethylamine to form decyldimethylamine. This intermediate is then reacted with 1,3-propanesultone under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Decyldimethyl(3-sulfopropyl)azanium primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other anions.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonates, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Decyldimethyl(3-sulfopropyl)azanium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the solubilization of membrane proteins and other hydrophobic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of personal care products, detergents, and other industrial applications
Mécanisme D'action
The mechanism of action of Decyldimethyl(3-sulfopropyl)azanium involves its ability to interact with both hydrophobic and hydrophilic molecules. This interaction is facilitated by the zwitterionic nature of the compound, which allows it to maintain a neutral charge in solution. The molecular targets and pathways involved include membrane proteins and other cellular components, where the compound can help in solubilizing and stabilizing these molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Caprylyl Sulfobetaine
- Sulfobetaine 10
- N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Uniqueness
Decyldimethyl(3-sulfopropyl)azanium stands out due to its specific chain length and the balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring mild, non-denaturing surfactants. Compared to similar compounds, it offers a unique combination of stability and compatibility with biological systems .
Propriétés
Formule moléculaire |
C15H34NO3S+ |
|---|---|
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
decyl-dimethyl-(3-sulfopropyl)azanium |
InChI |
InChI=1S/C15H33NO3S/c1-4-5-6-7-8-9-10-11-13-16(2,3)14-12-15-20(17,18)19/h4-15H2,1-3H3/p+1 |
Clé InChI |
WKALLSVICJPZTM-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


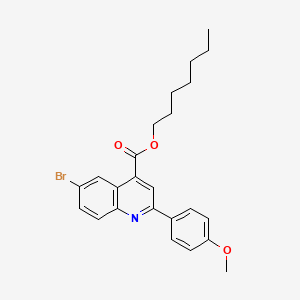
![[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate](/img/structure/B15088327.png)
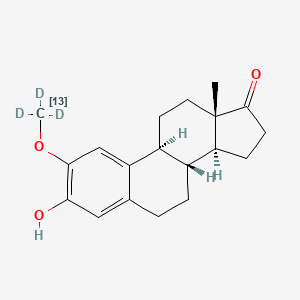

![(4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione](/img/structure/B15088353.png)
![4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide](/img/structure/B15088360.png)
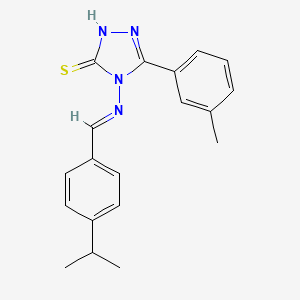
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088379.png)
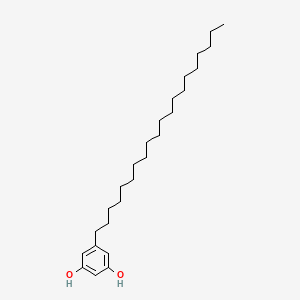
![N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B15088386.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15088388.png)
![Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B15088393.png)
